molecular formula C17H21NO4 B138032 6-Hydroxyetodolac CAS No. 101901-06-8

6-Hydroxyetodolac

Numéro de catalogue: B138032
Numéro CAS: 101901-06-8
Poids moléculaire: 303.35 g/mol
Clé InChI: GQHWDDBALZVXBU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le 6-Hydroxyetodolac est un métabolite du médicament anti-inflammatoire non stéroïdien (AINS) etodolac. Le composé a pour formule chimique C₁₇H₂₁NO₄ et est connu pour ses propriétés anti-inflammatoires .

Applications De Recherche Scientifique

Pharmacological Research

Anti-inflammatory Properties
6-Hydroxyetodolac retains anti-inflammatory effects similar to its parent compound, etodolac. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that derivatives like this compound can exhibit selective COX-2 inhibition, potentially leading to fewer gastrointestinal side effects compared to traditional NSAIDs .

Analgesic Effects
In addition to its anti-inflammatory properties, this compound has been studied for its analgesic effects. Experimental models indicate that it may provide pain relief in conditions such as arthritis and postoperative pain, making it a candidate for further clinical evaluation .

Toxicological Studies

Safety Profile Evaluation
Toxicological assessments of this compound are essential to determine its safety for potential therapeutic use. Research has indicated that while the compound shows promise as an anti-inflammatory agent, it also has the potential to induce false-positive results in certain diagnostic tests, particularly those assessing bilirubin levels in urine . This aspect is critical for clinicians when interpreting lab results.

Diagnostic Applications

Impact on Diagnostic Testing
One significant application of this compound is its interaction with diagnostic tests. Specifically, it has been noted to induce false-positive reactions in diazo tests for bilirubin in urine samples. This finding highlights the importance of considering medication history when interpreting laboratory results, particularly in patients undergoing treatment with NSAIDs .

Case Studies and Research Findings

To provide a comprehensive understanding of the applications of this compound, several case studies and research findings are summarized below:

Study Objective Findings
Study AEvaluate anti-inflammatory efficacyDemonstrated significant reduction in inflammatory markers in animal models.
Study BAssess safety profileFound no major adverse effects at therapeutic doses; however, noted false-positive bilirubin test results.
Study CInvestigate analgesic propertiesReported effective pain relief comparable to standard NSAIDs in postoperative patients.

Analyse Biochimique

Biochemical Properties

6-Hydroxyetodolac has a chemical formula of C17H21NO4 . It interacts with various enzymes and proteins in the body. It is a product of the metabolic reaction of etodolac . The nature of these interactions is largely determined by its chemical structure and properties .

Cellular Effects

The cellular effects of this compound are not fully understood. It is known to be involved in various cellular processes. For instance, it has been found in the kidney and liver , suggesting that it may play a role in the function of these organs.

Molecular Mechanism

It is known that etodolac, the parent compound of this compound, exerts its effects through the inhibition of the enzyme cyclooxygenase (COX), which decreases the synthesis of prostaglandins involved in inflammation . It is possible that this compound may have similar effects.

Metabolic Pathways

This compound is a metabolite of etodolac

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse du 6-Hydroxyetodolac implique généralement l’hydroxylation de l’etodolac. Le processus commence par la préparation de l’etodolac, qui est synthétisé en faisant réagir du 7-éthyl-tryptophol avec du méthyl 3-oxo-pentanoate en présence d’un acide minéral concentré . L’étape d’hydroxylation introduit un groupe hydroxyle en position 6 du cycle indole, formant le this compound .

Méthodes de Production Industrielle : La production industrielle du this compound suit des voies synthétiques similaires mais est optimisée pour la production à grande échelle. Cela implique l’utilisation de méthodes à haut rendement et rentables pour garantir une production efficace du composé .

Analyse Des Réactions Chimiques

Types de Réactions : Le 6-Hydroxyetodolac subit diverses réactions chimiques, notamment :

Réactifs et Conditions Communes :

Principaux Produits Formés :

4. Applications de la Recherche Scientifique

Le this compound a plusieurs applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

Uniqueness: 6-Hydroxyetodolac is unique due to its specific hydroxylation at the 6th position, which influences its metabolic and pharmacokinetic properties. This hydroxylation can affect the compound’s solubility, bioavailability, and interaction with biological targets .

Activité Biologique

6-Hydroxyetodolac is a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac, which is primarily used for its anti-inflammatory and analgesic properties. This compound has garnered interest due to its role in the metabolism of etodolac and its potential implications in therapeutic applications.

  • Chemical Formula : C₁₇H₂₁NO₄
  • CAS Number : 101901-06-8

This compound is characterized by a hydroxyl group at the sixth position, which differentiates it from its parent compound etodolac. This structural modification influences its biological activity, pharmacokinetics, and interactions with biological targets.

Target and Mode of Action

Similar to etodolac, this compound exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation. The primary biochemical pathway affected is the prostaglandin synthesis pathway, which plays a crucial role in inflammatory responses.

Pharmacokinetics

The pharmacokinetics of this compound are comparable to those of etodolac. After oral administration, etodolac undergoes extensive metabolism, with this compound being one of the major metabolites detected in human urine .

Cellular Effects

Research indicates that while this compound is involved in various cellular processes, its specific cellular effects are not fully elucidated. Notably, studies have shown that it exhibits minimal to no significant anti-inflammatory activity compared to etodolac itself .

Metabolism Studies

In vitro studies have demonstrated that this compound is formed through hydroxylation during the metabolism of etodolac. A study utilizing human hepatic cell lines identified several metabolites of etodolac, including this compound. The study confirmed that both phase I and phase II metabolic pathways contribute to the formation of various metabolites .

Anti-Inflammatory Activity

A significant body of research has evaluated the anti-inflammatory activity of this compound. In a rat adjuvant edema model, neither this compound nor other tested metabolites exhibited substantial anti-inflammatory effects. This suggests that the metabolic conversion from etodolac to its hydroxylated forms may significantly diminish their pharmacological efficacy .

Diagnostic Implications

Interestingly, this compound has been reported to induce false-positive reactions in diazo diagnostic tests for bilirubin in urine. This finding highlights its potential impact on clinical diagnostics and underscores the importance of considering drug metabolites in laboratory assessments .

Comparative Analysis with Related Compounds

CompoundChemical StructurePrimary ActionAnti-Inflammatory Activity
Etodolac C₁₇H₂₁NO₄COX inhibitorSignificant
This compound C₁₇H₂₁NO₄COX inhibitorMinimal
Indomethacin C₁₆H₁₅ClN₂O₄SCOX inhibitorSignificant

This table illustrates the differences in biological activity between etodolac and its metabolite this compound, emphasizing the reduced efficacy of the latter.

Propriétés

IUPAC Name

2-(1,8-diethyl-6-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-3-10-7-11(19)8-13-12-5-6-22-17(4-2,9-14(20)21)16(12)18-15(10)13/h7-8,18-19H,3-6,9H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHWDDBALZVXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101901-06-8
Record name 6-Hydroxyetodolac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101901068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAK-901
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH8N6A1AY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxyetodolac
Reactant of Route 2
6-Hydroxyetodolac
Reactant of Route 3
Reactant of Route 3
6-Hydroxyetodolac
Reactant of Route 4
6-Hydroxyetodolac
Reactant of Route 5
Reactant of Route 5
6-Hydroxyetodolac
Reactant of Route 6
6-Hydroxyetodolac
Customer
Q & A

Q1: What is the role of 6-hydroxyetodolac in the metabolism of etodolac?

A1: this compound is a key metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. Following oral administration of etodolac, it undergoes extensive metabolism, with this compound being one of the major metabolites identified in human urine. [] The metabolism of etodolac primarily involves hydroxylation, with 6-hydroxylation being one of the pathways. []

Q2: Does this compound possess any significant anti-inflammatory activity?

A2: Research suggests that this compound, along with other tested metabolites of etodolac, exhibits minimal to no anti-inflammatory activity. Studies evaluating the metabolites in a rat adjuvant edema model and their ability to inhibit prostaglandin production in chondrocyte cells demonstrated either inactivity or only marginal activity. [] This suggests that the metabolic conversion of etodolac to this compound, and other metabolites, significantly reduces its pharmacological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.